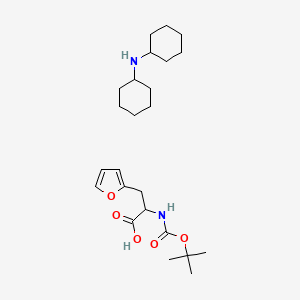

![molecular formula C22H22N2O2S B2941956 4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 476275-92-0](/img/structure/B2941956.png)

4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Anticancer Evaluation

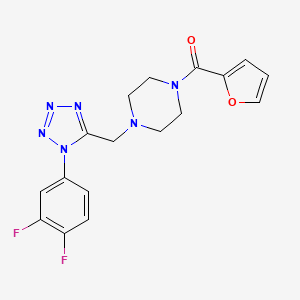

4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide, and related compounds, have shown promise in the field of cancer research due to their potential antitumor effects and excellent bioactivities. The synthesis of similar compounds has been explored starting from commercially available raw materials, demonstrating the possibility of achieving significant yields through a series of key reactions, including ring-closing, reduction, and acylation reactions. These synthesized compounds have been characterized and found to be in good agreement with their expected structures, indicating their potential utility in anticancer applications (H. Bin, 2015).

Development of Novel Selective Inhibitors

The exploration of compounds within the same structural family has led to the identification of novel selective inhibitors for various receptors, highlighting the versatility of these compounds in drug development. For instance, a series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides were discovered to be potent and selective inhibitors of the norepinephrine transporter, showcasing their potential in treating pain and possibly other conditions (D. O'Neill et al., 2011).

Antibacterial and Antifungal Applications

The structure of this compound and its derivatives have been utilized in the synthesis of new compounds with antimicrobial and antifungal activities. Such studies have identified compounds displaying potent activity against various human pathogens, including cancer cell lines, highlighting their potential as lead compounds in the development of new therapies for infectious diseases and cancer (E. Mansour et al., 2020).

Electrocatalysis and Organic Synthesis

Research into the applications of related compounds has also extended into the field of electrocatalysis, where novel methods have been developed for the synthesis of benzothiazoles and thiazolopyridines. These methods, utilizing catalysts such as 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO), demonstrate the broad utility of these compounds in facilitating organic synthesis, particularly in the formation of key C–S bonds, essential for the development of pharmaceuticals and organic materials (Xiang-Yang Qian et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is related to mycobacterial energetics . The compound is a derivative of 2-aminothiazole, which has been reported to significantly affect the energetics of Mycobacterium tuberculosis .

Mode of Action

This disruption could potentially lead to the inhibition of essential biochemical processes within the mycobacteria, thereby exerting an antimicrobial effect .

Biochemical Pathways

The compound’s effect on mycobacterial energetics suggests that it may interfere with the biochemical pathways involved in energy production and utilization within the mycobacteria . .

Pharmacokinetics

The compound’s drug-likeness and potential toxicity have been noted as areas of interest in medicinal chemistry .

Result of Action

The compound’s action on mycobacterial energetics could potentially lead to the inhibition of the growth and proliferation of mycobacteria . This suggests a potential use for this compound in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s solubility could affect its bioavailability and thus its efficacy . Additionally, factors such as pH and temperature could potentially affect the compound’s stability . .

Orientations Futures

Propriétés

IUPAC Name |

4-butoxy-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S/c1-2-3-14-26-17-11-8-16(9-12-17)21(25)24-22-23-20-18-7-5-4-6-15(18)10-13-19(20)27-22/h4-9,11-12H,2-3,10,13-14H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKXSQBMMRPXBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

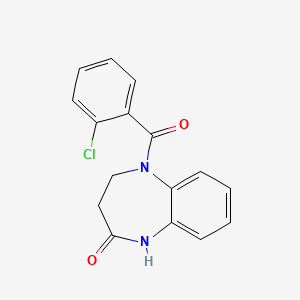

![N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2941875.png)

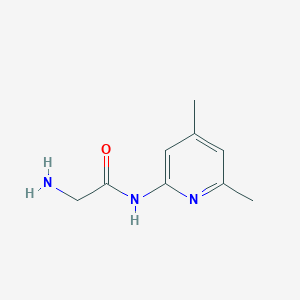

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B2941881.png)

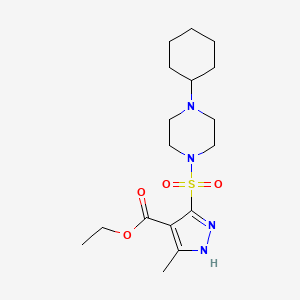

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2941884.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)

![[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine](/img/structure/B2941893.png)

![1-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2941896.png)